molecular formula C8H8Cl2O2 B12698576 2,3-Dichloro-1,4-dimethoxybenzene CAS No. 39542-66-0

2,3-Dichloro-1,4-dimethoxybenzene

Cat. No.: B12698576
CAS No.: 39542-66-0
M. Wt: 207.05 g/mol
InChI Key: RXMUZGFBYAIFMT-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4-dimethoxybenzene is an aromatic compound characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,4-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-1,4-dimethoxybenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloro-1,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,4-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s chlorine and methoxy groups influence its reactivity and the positions at which it undergoes substitution. The pathways involved include the formation of reactive intermediates, such as benzenonium ions, which facilitate further chemical transformations .

Comparison with Similar Compounds

  • 2-Chloro-1,4-dimethoxybenzene
  • 2,5-Dichloro-1,4-dimethoxybenzene
  • 2,3-Dichloro-1,4-dihydroxybenzene

Comparison: 2,3-Dichloro-1,4-dimethoxybenzene is unique due to the specific positions of its chlorine and methoxy groups, which influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .

Properties

CAS No.

39542-66-0

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2,3-dichloro-1,4-dimethoxybenzene

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3

InChI Key

RXMUZGFBYAIFMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)Cl)Cl

Origin of Product

United States

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